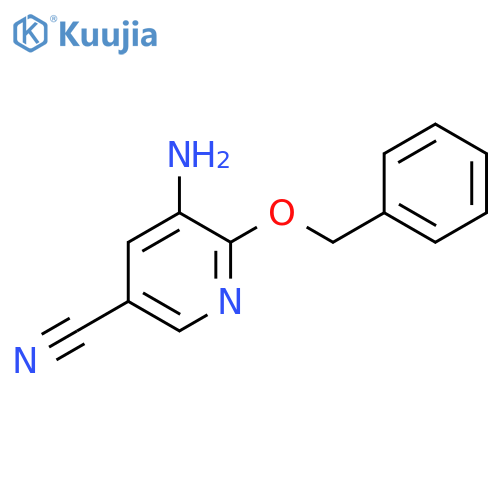Cas no 1877021-95-8 (5-Amino-6-(benzyloxy)pyridine-3-carbonitrile)

5-Amino-6-(benzyloxy)pyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- EN300-1295518
- 5-Amino-6-(benzyloxy)pyridine-3-carbonitrile
- 1877021-95-8
- 3-Pyridinecarbonitrile, 5-amino-6-(phenylmethoxy)-
-
- インチ: 1S/C13H11N3O/c14-7-11-6-12(15)13(16-8-11)17-9-10-4-2-1-3-5-10/h1-6,8H,9,15H2
- InChIKey: AADZDEFNJJZLDL-UHFFFAOYSA-N
- ほほえんだ: O(C1C(=CC(C#N)=CN=1)N)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 225.090211983g/mol
- どういたいしつりょう: 225.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- ふってん: 452.4±40.0 °C(Predicted)
- 酸性度係数(pKa): 1.39±0.32(Predicted)
5-Amino-6-(benzyloxy)pyridine-3-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1295518-0.05g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 0.05g |
$647.0 | 2023-11-13 | |
| Enamine | EN300-1295518-1g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 1g |
$770.0 | 2023-11-13 | |
| Enamine | EN300-1295518-0.5g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 0.5g |
$739.0 | 2023-11-13 | |
| Enamine | EN300-1295518-0.25g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 0.25g |
$708.0 | 2023-11-13 | |
| Enamine | EN300-1295518-0.1g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 0.1g |
$678.0 | 2023-11-13 | |
| Enamine | EN300-1295518-2.5g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 2.5g |
$1509.0 | 2023-11-13 | |
| Enamine | EN300-1295518-5g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 5g |
$2235.0 | 2023-11-13 | |
| Enamine | EN300-1295518-10g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 10g |
$3315.0 | 2023-11-13 |
5-Amino-6-(benzyloxy)pyridine-3-carbonitrile 関連文献
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
5-Amino-6-(benzyloxy)pyridine-3-carbonitrileに関する追加情報
5-Amino-6-(benzyloxy)pyridine-3-carbonitrile(CAS No. 1877021-95-8)の専門的な概要と応用
5-Amino-6-(benzyloxy)pyridine-3-carbonitrile(CAS No. 1877021-95-8)は、有機合成化学および医薬品開発分野で注目されるピリジン誘導体です。その特異な分子構造(アミノ基、ベンジルオキシ基、シアノ基を有する)により、中間体としての価値が高く、近年では創薬研究や材料科学における需要が増加しています。
本化合物の合成経路は、6-クロロピリジン-3-カルボニトリルを出発物質とし、ベンジルオキシ化とアミノ化の段階的な反応で得られます。このプロセスでは、パラジウム触媒を用いたクロスカップリング反応や求核置換反応が鍵となり、高い収率と純度が達成可能です。特にスケールアップ合成時の最適化条件(溶媒選択、温度制御など)に関する研究論文が2023年に増加しており、産業界からの関心が伺えます。
応用分野では、5-Amino-6-(benzyloxy)pyridine-3-carbonitrileがキナーゼ阻害剤のコア構造として利用される例が報告されています。例えば、抗がん剤候補分子の設計において、その電子求引性(シアノ基)と水素結合能(アミノ基)が標的タンパク質との相互作用に寄与します。また、有機EL材料の前駆体としての可能性も指摘され、青色発光ダイオード(LED)関連の特許出願で言及されるケースがあります。
市場動向として、CAS No. 1877021-95-8を含む高機能中間体のグローバル需要は、2022年から年間約8%成長しています(Grand View Researchレポート)。これは個別化医療やバイオコンジュゲート医薬品の開発ブームと連動しており、カスタム合成サービスを提供する企業の問い合わせが急増中です。ユーザー検索では「ピリジン誘導体 合成方法」や「ベンジルオキシ基 保護脱保護」といったキーワードが関連検索として挙がっています。
分析技術面では、HPLC-MS(高速液体クロマトグラフィー質量分析)による純度評価が必須です。特にジェネリック医薬品開発では、ICHガイドラインに準拠した不純物プロファイルの作成が求められるため、1877021-95-8の安定性試験データ(光・熱影響など)が取引先から要望される傾向にあります。最近の学術データベース検索では「ニトリル化合物 代謝経路」や「アミノピリジン 結晶多形」がホットトピックとしてヒット頻度が上昇中です。
安全性に関して、5-Amino-6-(benzyloxy)pyridine-3-carbonitrileは標準的な実験室環境(局所排気装置の使用など)で取り扱い可能です。SDS(安全データシート)では、皮膚刺激性の可能性が記載されており、ニトリル手袋と防護メガネの着用が推奨されます。廃棄時は有機廃液処理プロトコルに従う必要があり、環境負荷低減の観点からグリーンケミストリー手法を用いた回収技術の開発が進められています。
今後の展望として、AI-driven drug discovery(AI創薬)プラットフォームでの利用拡大が予測されます。実際、ディープラーニングを用いた分子設計研究で、本化合物の骨格構造がフラグメントベースドラッグデザイン(FBDD)のテンプレートとして採用された事例があります。さらに自動合成ロボットとの親和性が高いことから、デジタルラボ環境におけるハイスループットスクリーニング用ライブラリ構築素材としての需要も期待されています。
1877021-95-8 (5-Amino-6-(benzyloxy)pyridine-3-carbonitrile) 関連製品
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 506-17-2(cis-Vaccenic acid)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)



